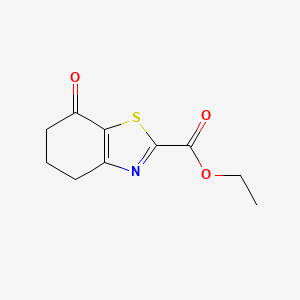
1-(2-羟基-5-丙基苯基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-5-propylphenyl)ethanone is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is a derivative of acetophenone, featuring a hydroxy group at the ortho position and a propyl group at the meta position relative to the ethanone group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
1-(2-Hydroxy-5-propylphenyl)ethanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the manufacture of fragrances, dyes, and polymers.
生化分析
Biochemical Properties
1-(2-Hydroxy-5-propylphenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and other xenobiotics . The interaction between 1-(2-Hydroxy-5-propylphenyl)ethanone and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to altered metabolic pathways and changes in the levels of metabolites.
Cellular Effects
1-(2-Hydroxy-5-propylphenyl)ethanone has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the expression of genes involved in oxidative stress response and inflammation . Additionally, 1-(2-Hydroxy-5-propylphenyl)ethanone can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 1-(2-Hydroxy-5-propylphenyl)ethanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their activity . For instance, the inhibition of CYP1A2 by 1-(2-Hydroxy-5-propylphenyl)ethanone results in decreased metabolism of certain drugs, which can have therapeutic implications. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Hydroxy-5-propylphenyl)ethanone can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that 1-(2-Hydroxy-5-propylphenyl)ethanone is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered gene expression.
Dosage Effects in Animal Models
The effects of 1-(2-Hydroxy-5-propylphenyl)ethanone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1-(2-Hydroxy-5-propylphenyl)ethanone can result in toxic or adverse effects, such as liver damage and inflammation.
Metabolic Pathways
1-(2-Hydroxy-5-propylphenyl)ethanone is involved in various metabolic pathways, including those related to drug metabolism and oxidative stress response . The compound interacts with enzymes such as CYP1A2, which plays a crucial role in the metabolism of xenobiotics. This interaction can lead to changes in metabolic flux and levels of metabolites. Additionally, 1-(2-Hydroxy-5-propylphenyl)ethanone can influence the activity of other enzymes and cofactors involved in cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(2-Hydroxy-5-propylphenyl)ethanone within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of 1-(2-Hydroxy-5-propylphenyl)ethanone can influence its activity and function.
Subcellular Localization
The subcellular localization of 1-(2-Hydroxy-5-propylphenyl)ethanone is determined by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its effects on cellular processes. The localization of 1-(2-Hydroxy-5-propylphenyl)ethanone can also be influenced by its interactions with other biomolecules, such as transporters and binding proteins.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-5-propylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-hydroxy-5-propylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-Hydroxy-5-propylphenyl)ethanone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction, the product is purified through techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 1-(2-Hydroxy-5-propylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 1-(2-Oxo-5-propylphenyl)ethanone.
Reduction: 1-(2-Hydroxy-5-propylphenyl)ethanol.
Substitution: 1-(2-Alkoxy-5-propylphenyl)ethanone.
作用机制
The mechanism of action of 1-(2-Hydroxy-5-propylphenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The propyl group may enhance the compound’s lipophilicity, affecting its distribution within biological membranes .
相似化合物的比较
1-(2-Hydroxy-5-propylphenyl)ethanone can be compared with other hydroxyacetophenone derivatives:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Features a methoxy group instead of a propyl group, which may alter its reactivity and biological activity.
1-(2-Hydroxy-5-methylphenyl)ethanone: Contains a methyl group, leading to differences in steric and electronic effects.
1-(2-Hydroxy-3-propylphenyl)ethanone: The propyl group is at a different position, affecting its chemical properties and reactivity.
属性
IUPAC Name |
1-(2-hydroxy-5-propylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-4-9-5-6-11(13)10(7-9)8(2)12/h5-7,13H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTTUEFVOAUBSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
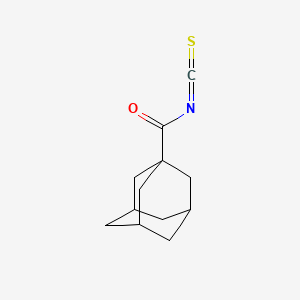





![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1283038.png)
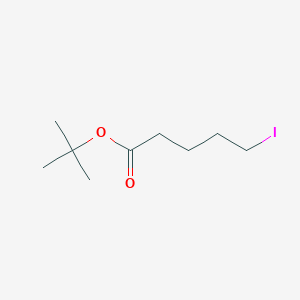
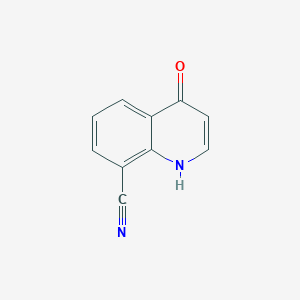
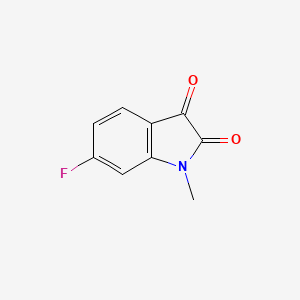
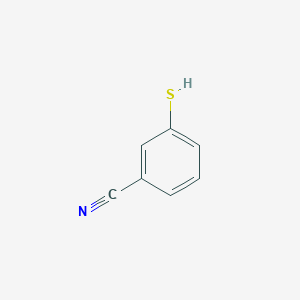
![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)

